Kinase Selectivity Shift: Thiophene-Acetamide vs. Fluorobenzamide in Abl/SRC Binding
The target compound differs from the closest well-characterized analog, BO1 (N-(5-(4-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, CAS 607702-99-8), by replacement of the 4-fluorobenzamide group with a thiophene-2-yl acetamide moiety. BO1 demonstrates potent c-Abl inhibition (IC50 = 44 nM) and moderate SRC inhibition (Ki = 354 nM) [1]. The thiophene-acetamide substituent introduces a larger, electron-rich heterocycle in the solvent-exposed/hinge region, which is predicted to differentially modulate the Abl/SRC selectivity ratio. Docking studies on a closely related series show that the N-acyl moiety orientation significantly affects hydrogen bonding with the hinge region and π-stacking with the gatekeeper residue [2]. No direct enzymatic IC50 data were identified for the target compound; the differentiation claim is based on class-level SAR inference.
| Evidence Dimension | Kinase selectivity profile (Abl vs. SRC) inferred from N-acyl structural divergence |
|---|---|
| Target Compound Data | Thiophene-2-yl acetamide substituent at 2-amino position; no direct kinase IC50 data available in public domain |
| Comparator Or Baseline | BO1: N-(5-(4-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide; c-Abl IC50 = 44 nM, SRC Ki = 354 nM |
| Quantified Difference | Structural divergence at the N-acyl position; quantitative kinase selectivity difference not determined |
| Conditions | Comparative structural analysis; enzymatic assay data for comparator from radiometric filtration assay using recombinant human Abl and SRC |
Why This Matters
The thiophene-acetamide substitution may offer a distinct kinase selectivity fingerprint compared to the widely used BO1 probe, justifying selection when screening against a broader or alternative kinome panel.
- [1] Probes & Drugs Portal. (2025). BO1 (PD048798): Bcr-abl Inhibitor II. Compound Report. Source data: Enamine Bioactive Compounds; Guide to Pharmacology. View Source
- [2] Radi, M., Crespan, E., Botta, G., Falchi, F., Maga, G., Manetti, F., Corradi, V., Mancini, M. & Botta, M. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 1207–1211. View Source
